BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1-Aminoisoquinoline: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Aminoisoquinoline

Cat. No.: B073089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
aminoisooquinoline, a key building block in medicinal chemistry. The information is presented
to support researchers in the identification, characterization, and quality control of this
compound.

Core Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 1-aminoisooquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of 1-
aminoisooquinoline, providing insight into the hydrogen and carbon framework of the molecule.

H NMR (Proton NMR) Data

The *H NMR spectrum of 1-aminoisooquinoline exhibits distinct signals corresponding to the
aromatic protons and the amine group. The chemical shifts are influenced by the electronic
environment of each proton.
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Proton Chemical Shift (d) in ppm Solvent
Aromatic-H 7.0-85 DMSO-de
Amine-H:z 6.5-75 DMSO-ds

13C NMR (Carbon NMR) Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Chemical Shift (d) in ppm Solvent
Aromatic-C 110 - 155 CDClIs
C=N ~155 CDCls

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1-aminoisooquinoline. The
key vibrational frequencies are summarized below.

Functional Group Vibrational Frequency (cm—1)
N-H Stretch (Amine) 3400 - 3200
C-H Stretch (Aromatic) 3100 - 3000
C=C Stretch (Aromatic) 1650 - 1450
C-N Stretch 1350 - 1250

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 1-aminoisooquinoline. The molecular formula is CoHsN2 with a molecular weight of 144.17

g/mol .
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Parameter Value

Molecular lon (M*) m/z 144

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1-
aminoisooquinoline. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:
e Weigh 5-10 mg of 1-aminoisooquinoline for *H NMR or 20-50 mg for 3C NMR.

¢ Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds or CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle agitation or sonication may be used.
Data Acquisition:

 Insert the NMR tube into the spectrometer.

e Tune and shim the instrument to optimize the magnetic field homogeneity.

¢ Acquire the *H and/or 13C NMR spectra using standard pulse sequences.

IR Spectroscopy (ATR Method)

Sample Preparation:

e Place a small amount of solid 1-aminoisooquinoline directly onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

¢ Collect a background spectrum of the clean ATR crystal.
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e Collect the sample spectrum.

e The instrument software will automatically subtract the background to produce the final IR
spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a dilute solution of 1-aminoisooquinoline in a volatile organic solvent (e.g., methanol
or dichloromethane).

Data Acquisition:
« Inject the sample solution into the gas chromatograph (GC).

o The GC will separate the components of the sample, and the eluent will be introduced into
the mass spectrometer (MS).

e The MS will ionize the sample and separate the ions based on their mass-to-charge ratio to
generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-
aminoisooquinoline.
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Caption: General workflow for the spectroscopic analysis of 1-Aminoisoquinoline.

» To cite this document: BenchChem. [Spectroscopic Profile of 1-Aminoisoquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073089#spectroscopic-data-nmr-ir-ms-of-1-
aminoisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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